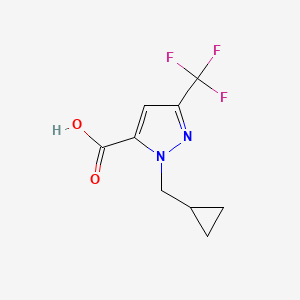
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” contains several functional groups. The cyclopropylmethyl group is a cyclopropane ring attached to the molecule via a methylene (-CH2-) group. The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules . The pyrazole is a heterocyclic compound, and carboxylic acid groups (-COOH) are polar and can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The cyclopropylmethyl group could potentially be introduced through a cyclopropanation reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in reactions such as esterification or amide bond formation. The pyrazole ring could potentially undergo electrophilic substitution reactions .Scientific Research Applications
Medicine: Antifungal Agents
This compound has potential applications in the development of new antifungal agents. Its structure could be utilized to design novel sterol demethylase inhibitors (DMIs), which are crucial in the treatment of fungal infections . By inhibiting the enzyme responsible for ergosterol synthesis, a key component of fungal cell membranes, these DMIs can effectively combat various fungal pathogens.
Agriculture: Fungicide Development
In agriculture, the compound’s derivatives have been explored for their fungicidal properties. The cyclopropyl and trifluoromethyl groups may contribute to the creation of potent fungicides that can protect crops from fungal diseases, ensuring food security and agricultural sustainability .
Material Science: Fluorinated Compounds
The trifluoromethyl group is of particular interest in material science due to its ability to impart unique properties to materials, such as increased stability and resistance to degradation. This compound could serve as a precursor for synthesizing fluorinated polymers or coatings with enhanced performance characteristics .
Environmental Science: Pollution Remediation
Compounds with trifluoromethyl groups are being studied for their role in environmental remediation. They could potentially be used to develop materials that help in the adsorption and breakdown of pollutants, contributing to cleaner air and water .
Biochemistry: Enzyme Inhibition Studies
The structural complexity of “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” makes it a candidate for studying enzyme-substrate interactions in biochemistry. It could be used to understand the binding affinities and inhibition mechanisms of various enzymes, aiding in the discovery of new biochemical pathways .
Pharmacology: Drug Design and Synthesis
In pharmacology, the compound’s framework could be instrumental in the design and synthesis of new drugs. Its ability to interact with different biological targets can lead to the development of medications with improved efficacy and reduced side effects .
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFHRHBRLUBVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

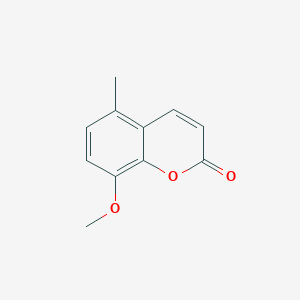
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
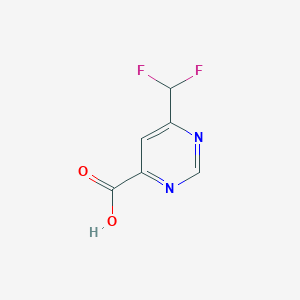
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
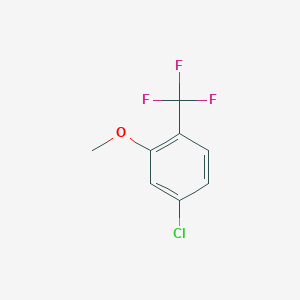

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
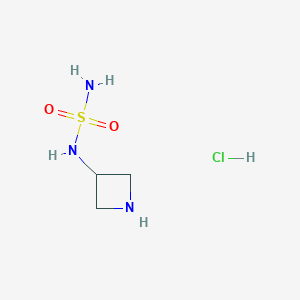
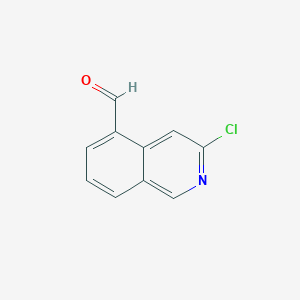
![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)

